3-Methoxy-4-methylbenzohydrazide

Description

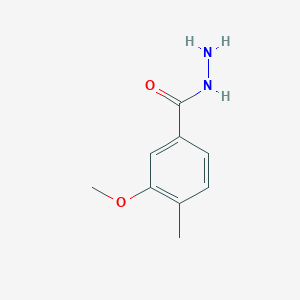

3-Methoxy-4-methylbenzohydrazide is a benzohydrazide derivative featuring a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 4 on the benzene ring.

Propriétés

Formule moléculaire |

C9H12N2O2 |

|---|---|

Poids moléculaire |

180.20 g/mol |

Nom IUPAC |

3-methoxy-4-methylbenzohydrazide |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-4-7(9(12)11-10)5-8(6)13-2/h3-5H,10H2,1-2H3,(H,11,12) |

Clé InChI |

FCFCYCMDJSZNBC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NN)OC |

Origine du produit |

United States |

Applications De Recherche Scientifique

3-Methoxy-4-methylbenzohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be employed in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3-Methoxy-4-methylbenzohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position: The 3-methoxy-4-methyl substitution in the target compound contrasts with the 4-methoxy group in analogs.

- Synthesis : Most hydrazides are synthesized via condensation of benzohydrazides with aldehydes under acidic conditions. For example, 4-methoxybenzohydrazide reacts with 3,4,5-trihydroxybenzaldehyde to form a hydrazone with a 77% yield . The absence of methyl groups in these reactions simplifies crystallization.

- Crystallography: Derivatives with polar substituents (e.g., -OH, -OCH₃) exhibit stronger intermolecular interactions. For instance, the 3,4,5-trihydroxy analog forms a 3D hydrogen-bonded network involving methanol solvates , while the ethoxy-hydroxy variant shows shorter C=N bonds (1.277 Å), indicative of conjugation stability .

Thermodynamic and Spectroscopic Data

While experimental data for 3-methoxy-4-methylbenzohydrazide are lacking, comparisons can be inferred:

- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., 3,4,5-trihydroxy) show O–H···O and N–H···O interactions , which stabilize crystal packing. The methyl group in the target compound may reduce such interactions, leading to different solubility profiles.

- Thermal Stability : Methoxy-substituted hydrazides generally decompose above 200°C. Methyl groups could lower melting points due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.